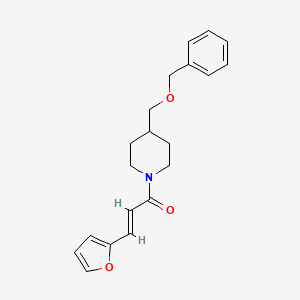

![molecular formula C17H22N2O2 B2937915 2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide CAS No. 1235001-08-7](/img/structure/B2937915.png)

2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide, and a quinoline group, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, quinoline derivatives can be synthesized starting from quinolin-8-ol .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors for Metal Ions

A study by Y. S. Kim et al. (2016) described a chemosensor based on a quinoline derivative that exhibits significant fluorescence enhancement upon binding with Zn2+ ions in aqueous solutions. This chemosensor selectively distinguishes Zn2+ from Cd2+ and demonstrates potential for quantifying Zn2+ in environmental water samples, indicating its utility in monitoring and environmental assessment applications (Y. S. Kim et al., 2016).

Synthesis and Chemical Reactions

Research by Keith Smith et al. (2003) explored the lithiation and side-chain substitution reactions of quinoxalin-2-ones, a process crucial for creating various chemically modified derivatives. This work underlines the synthetic versatility of quinoline-related compounds for developing novel chemical entities with potential research and industrial applications (Keith Smith et al., 2003).

Molecular Imaging in Alzheimer's Disease

A novel 8-OH quinoline derivative was investigated by V. Villemagne et al. (2017) for its ability to target amyloid β in Alzheimer's disease, demonstrating the compound's potential in molecular imaging to enhance the diagnosis and understanding of neurodegenerative diseases (V. Villemagne et al., 2017).

Heterocycle Synthesis

A study on the use of N,N-Dimethylformamide for the synthesis of N-heterocycles, including pyrrolo/indolo[1,2-a]quinoxalines, highlighted the role of quinoline derivatives in the development of new methods for synthesizing complex heterocyclic structures. This research points to the importance of quinoline derivatives in advancing synthetic organic chemistry and the discovery of new materials and pharmaceuticals (Shichen Li et al., 2021).

Antiviral Activity

The compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220) was studied by J. Harmenberg et al. (1991) for its antiviral activity against herpes simplex virus, demonstrating the potential of quinoline derivatives in developing new antiviral agents (J. Harmenberg et al., 1991).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(3-quinolin-8-yloxypropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)16(20)19-11-6-12-21-14-9-4-7-13-8-5-10-18-15(13)14/h4-5,7-10H,6,11-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQMVOYMRYUQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)

![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)

![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)

![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)